Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-
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Overview
Description
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Azidation: Introduction of an azido group at the 3’ position.
Deoxygenation: Removal of hydroxyl groups at the 2’ and 3’ positions.
These reactions often require specific reagents and conditions, such as fluorinating agents (e.g., diethylaminosulfur trifluoride), azidating agents (e.g., sodium azide), and deoxygenating agents (e.g., triethylsilane).
Industrial Production Methods
Industrial production of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of a suitable solvent.
Reduction: Hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of substituted uridine derivatives.
Reduction: Formation of 3’-amino-2’-fluoro-2’,3’-dideoxyuridine.
Oxidation: Formation of oxidized uridine derivatives.
Scientific Research Applications
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, leading to chain termination during DNA synthesis. It targets enzymes such as thymidine phosphorylase, inhibiting their activity and disrupting nucleotide metabolism . This results in the inhibition of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxy-3’-fluorouridine: A fluorinated nucleoside analog with similar structural features.
Uniqueness
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine is unique due to the presence of both azido and fluoro groups, which confer distinct chemical and biological properties. Its dual modifications enhance its stability and efficacy compared to other nucleoside analogs.
Properties
CAS No. |
127841-03-6 |
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Molecular Formula |
C9H10FN5O4 |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(13-14-11)4(3-16)19-8(6)15-2-1-5(17)12-9(15)18/h1-2,4,6-8,16H,3H2,(H,12,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
XESVLAZXDQFIGF-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Origin of Product |
United States |
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